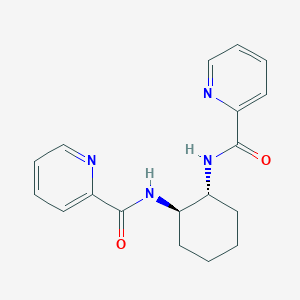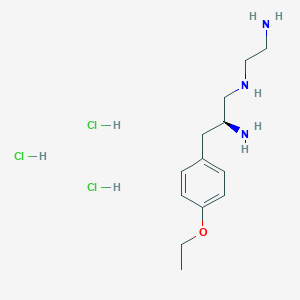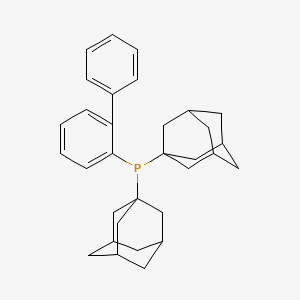
trans-Dibromobis(triphenylphosphine)palladium(II)
Overview
Description
trans-Dibromobis(triphenylphosphine)palladium(II): is a coordination complex with the chemical formula PdBr2[P(C6H5)3]2 . This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. It is known for its stability and effectiveness in facilitating the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of trans-Dibromobis(triphenylphosphine)palladium(II) is the palladium core . This compound acts as a catalyst in various chemical reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Mode of Action
trans-Dibromobis(triphenylphosphine)palladium(II) interacts with its targets through equilibrium palladation of alkanes and arenes, leading to the functionalization of hydrocarbons . It also acts as a reactant for homocoupling reactions induced by P-C reductive elimination and the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .
Biochemical Pathways
The compound affects various biochemical pathways, primarily those involved in carbon-carbon bond formation . These include the Negishi coupling, Suzuki coupling, Kumada coupling, Sonogashira coupling, Heck coupling, and Sonogashira-Hagihara coupling reactions .
Result of Action
The action of trans-Dibromobis(triphenylphosphine)palladium(II) results in the formation of new chemical bonds . This can lead to the synthesis of complex organic compounds, including polymers and pharmaceuticals .
Action Environment
The action, efficacy, and stability of trans-Dibromobis(triphenylphosphine)palladium(II) are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the pH of the solution, and the presence of other reactants or catalysts. It’s also worth noting that this compound is classified as non-combustible , which can influence its stability and safety in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) bromide with triphenylphosphine in a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as:
PdBr2+2P(C6H5)3→PdBr2[P(C6H5)3]2
The product is then purified by recrystallization from a suitable solvent such as tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of trans-Dibromobis(triphenylphosphine)palladium(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: trans-Dibromobis(triphenylphosphine)palladium(II) undergoes various types of reactions, including:
Oxidation: It can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The bromide ligands can be substituted with other ligands such as chloride or iodide.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Halide exchange reactions are carried out using halide salts.
Cross-Coupling Reactions: These reactions typically require a base (e.g., potassium carbonate) and a solvent (e.g., toluene or dimethylformamide).
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) species.
Substitution: Complexes with different halide ligands.
Cross-Coupling Reactions: Various biaryl compounds and other coupled products.
Scientific Research Applications
Chemistry: trans-Dibromobis(triphenylphosphine)palladium(II) is extensively used as a catalyst in organic synthesis. It facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Medicine: While not directly used as a drug, the catalytic properties of trans-Dibromobis(triphenylphosphine)palladium(II) are leveraged in the synthesis of complex organic molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, electronic materials, and advanced polymers. Its role as a catalyst in cross-coupling reactions is particularly significant in the manufacture of specialty chemicals.
Comparison with Similar Compounds
- trans-Dichlorobis(triphenylphosphine)palladium(II)
- trans-Dibromobis(triphenylphosphine)platinum(II)
- Dichlorobis(triphenylphosphine)nickel(II)
Comparison: trans-Dibromobis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment and bromide ligands, which impart distinct reactivity and stability. Compared to its chloride analogue, trans-Dibromobis(triphenylphosphine)palladium(II) exhibits different solubility and reactivity profiles, making it suitable for specific applications. The platinum and nickel analogues, while similar in structure, have different catalytic properties and are used in different types of reactions.
Properties
IUPAC Name |
dibromopalladium;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSDDEAMPOYJJI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




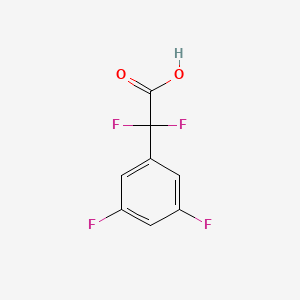
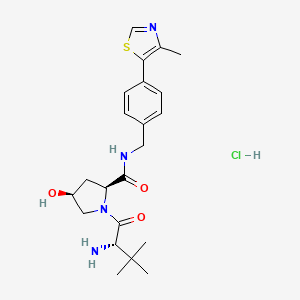

![N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067998.png)
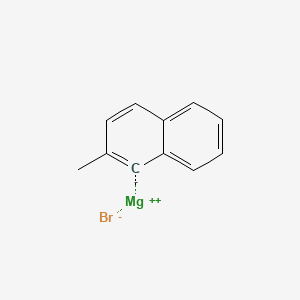
![2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer](/img/structure/B3068006.png)
